molecular formula C8H8BrN3O B1528801 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole CAS No. 1341608-81-8

5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole

Cat. No. B1528801
CAS RN: 1341608-81-8
M. Wt: 242.07 g/mol
InChI Key: WPDBAXBQWPBSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole” is a chemical compound with the CAS Number: 1341608-81-8 . It has a molecular weight of 242.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8BrN3O/c1-12-5-6 (4-10-12)8-2-7 (3-9)13-11-8/h2,4-5H,3H2,1H3 . This code can be used to generate a 2D structure of the molecule.

Scientific Research Applications

Synthesis and Biological Activities

A significant application of this compound is in the synthesis of various biologically active derivatives. For instance, Schiff bases containing pyrazole moieties show substantial analgesic and antioxidant properties. Compounds with similar structures have been synthesized, such as Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole, which exhibited notable in vivo analgesic and in vitro antioxidant activities (Karrouchi et al., 2016).

Antimicrobial and Antitubercular Activities

Another application is in the development of antimicrobial and antitubercular agents. Compounds with structures incorporating 5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole have been evaluated for their antimicrobial activity. For example, a study synthesized coumarin-benzotriazole hybrids, demonstrating promising antimycobacterial activity against M. tuberculosis (Ambekar et al., 2017).

Anticancer Applications

Derivatives of this compound have been explored for anticancer activities. Novel comenic acid derivatives containing isoxazole and isothiazole moieties, for example, showed a synergetic effect when mixed with the antitumor drug Temobel, used in brain tumors chemotherapy (Kletskov et al., 2018).

Novel Synthesis Techniques

In synthetic chemistry, derivatives of this compound are used to develop novel synthesis methods. Research on regioselective halo- and carbodesilylation of trimethylsilyl-1-methylpyrazoles, for instance, contributes to the understanding of electrophilic substitution reactivity in pyrazoles, which is fundamental in organic synthesis (Effenberger & Krebs, 1984).

Antiinvasive and Antimycobacterial Agents

Compounds synthesized using this structure have been tested as antiinvasive agents against solid tumors and as antimycobacterial agents, demonstrating the compound's potential in developing novel therapeutic agents (Parmar, 2003).

properties

IUPAC Name

5-(bromomethyl)-3-(1-methylpyrazol-4-yl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-12-5-6(4-10-12)8-2-7(3-9)13-11-8/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDBAXBQWPBSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
5-(bromomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.